molecular formula C19H13FN2O5 B2459018 1-(1,3-Benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione CAS No. 898428-89-2

1-(1,3-Benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione

Cat. No. B2459018
CAS RN: 898428-89-2
M. Wt: 368.32
InChI Key: VSYDGTOWUJOPPC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDP or BDP-9066 and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • The compound is involved in the synthesis of diverse derivatives including 1,2,4-Triazol-3-yl, 1,3,4-oxadiazol-2-yl, and others through reactions with one-carbon donors and different electrophilic reagents, showcasing its versatility in organic synthesis (Mahmoud et al., 2012).
  • It serves as a precursor in DABCO-catalyzed multi-component domino reactions for synthesizing novel derivatives that are biologically and pharmacologically significant, highlighting green chemistry principles (Mohebat et al., 2017).

Pharmacological Applications

  • Some derivatives have shown remarkable analgesic, anti-inflammatory, and antipyretic activities in preclinical studies, along with potential antiaggregating effects comparable to acetylsalicylic acid, suggesting its utility in developing new therapeutic agents (Menozzi et al., 1992).
  • The compound's derivatives are explored for their antimicrobial and anti-inflammatory activities, indicating its potential in antimicrobial therapy (Kendre et al., 2015).

Environmental and Green Chemistry

  • Its derivatives are synthesized using environmentally benign procedures that emphasize operational simplicity, short reaction times, high yields, and the absence of hazardous reagents or solvents, underlining the compound's role in promoting sustainable chemical practices (Yazdani-Elah-Abadi et al., 2017).

Mechanistic Insights

  • Light-induced tetrazole-quinone 1,3-dipole cycloadditions involving derivatives of the compound have been explored to understand the microscopic mechanisms of photoinduced reactions, offering insights into designing related photochemical processes (He et al., 2021).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O5/c20-13-3-1-12(2-4-13)15(23)10-21-7-8-22(19(25)18(21)24)14-5-6-16-17(9-14)27-11-26-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYDGTOWUJOPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CN(C(=O)C3=O)CC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione

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